4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate
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Overview
Description
4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a combination of fluorine, amide, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves multi-step organic reactions. The initial step often includes the formation of the 3-fluorophenylformamide intermediate, followed by its reaction with acetamido compounds under controlled conditions. The final step involves the condensation of the intermediate with 4-nitrobenzoic acid or its derivatives, using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-({2-[(3-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate
- 4-[(E)-({2-[(3-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate
Uniqueness
4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its chlorinated or brominated analogs.
Properties
Molecular Formula |
C23H17FN4O6 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H17FN4O6/c24-18-3-1-2-17(12-18)22(30)25-14-21(29)27-26-13-15-4-10-20(11-5-15)34-23(31)16-6-8-19(9-7-16)28(32)33/h1-13H,14H2,(H,25,30)(H,27,29)/b26-13+ |
InChI Key |
ADOCMAQAZWASIH-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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